cis (2,3)-Dihydro Tetrabenazin
Übersicht
Beschreibung
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.445. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Forschung zu neurodegenerativen Erkrankungen
cis (2,3)-Dihydro Tetrabenazin: wird in der Erforschung neurodegenerativer Erkrankungen wie der Huntington-Krankheit eingesetzt. Es dient als Referenzverbindung für die Entwicklung neuer Behandlungen, die auf die Dopaminverarmung abzielen, die ein häufiges pathologisches Merkmal dieser Störungen ist .
Synthese deuterierter Analoga
Forscher haben sich auf die Synthese deuterierter Analoga von Tetrabenazin konzentriert, um seine pharmakokinetischen Eigenschaften zu verbessern. Deuterierung kann die metabolische Stabilität der Verbindung möglicherweise verbessern, wodurch sie für die therapeutische Anwendung effektiver wird .
Formulierungsstudien
Das Verhalten von Tetrabenazin unter sauren Bedingungen wurde untersucht, um seine Stabilität zu verstehen und bessere Formulierungen zu entwickeln. Dies ist entscheidend für die Herstellung orodispersibler Filme und anderer pharmazeutischer Formen, die die Integrität und Bioverfügbarkeit der Verbindung gewährleisten .
Behandlung von Bewegungsstörungen
This compound: wird auf seine Wirksamkeit bei der Behandlung hyperkinetischer Bewegungsstörungen untersucht, die über die Huntington-Krankheit hinausgehen. Seine Rolle als VMAT-Inhibitor macht es zu einer wertvollen Verbindung für die Erforschung von Behandlungen für eine Vielzahl von bewegungsbedingten Pathologien .
Anwendungen in der analytischen Chemie
Das Verhalten der Verbindung unter verschiedenen chemischen Bedingungen wird mit Techniken wie LC-MS und NMR-Spektroskopie untersucht. Diese Studien tragen zum Verständnis seiner chemischen Eigenschaften und zur Identifizierung von Verunreinigungen bei, was für die Qualitätskontrolle in pharmazeutischen Anwendungen unerlässlich ist .
Chemische Synthese und Selektivität
Die effiziente und selektive Synthese von This compound ist ein bedeutender Forschungsbereich. Es beinhaltet die Erforschung verschiedener Synthesewege und -methoden, um die Verbindung mit hoher Ausbeute und Reinheit zu erhalten, was sowohl für Forschungs- als auch für therapeutische Anwendungen unerlässlich ist .
Arzneimittelforschung und -entwicklung
Als Verbindung mit potenziellen therapeutischen Anwendungen ist This compound Teil von Arzneimittelforschungsprogrammen, die darauf abzielen, neue Behandlungen für psychiatrische und neurologische Erkrankungen zu finden. Sein pharmakologisches Profil wird kontinuierlich bewertet, um sein therapeutisches Potenzial zu optimieren .
Verunreinigungsprofil
Das Verständnis des Verunreinigungsprofils von This compound ist für die Entwicklung sicherer und effektiver pharmazeutischer Produkte unerlässlich. Die Forschung in diesem Bereich konzentriert sich auf die Identifizierung, Quantifizierung und Charakterisierung von Verunreinigungen, die während der Synthese oder Lagerung entstehen können .
Biochemische Analyse
Biochemical Properties
cis (2,3)-Dihydro Tetrabenazine plays a crucial role in biochemical reactions, particularly in the inhibition of the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, thereby reducing their release into the synaptic cleft . The compound interacts with various enzymes and proteins, including VMAT2, and its binding to this transporter is stereospecific, meaning that the specific 3D arrangement of atoms in cis (2,3)-Dihydro Tetrabenazine is critical for its activity .
Cellular Effects
The effects of cis (2,3)-Dihydro Tetrabenazine on cells are profound. By inhibiting VMAT2, the compound decreases the availability of monoamines in the synaptic cleft, which can lead to reduced neurotransmission and altered cell signaling pathways . This reduction in neurotransmitter release can affect various cellular processes, including gene expression and cellular metabolism. For instance, the decreased dopamine levels can influence the expression of genes involved in dopamine synthesis and metabolism .
Molecular Mechanism
At the molecular level, cis (2,3)-Dihydro Tetrabenazine exerts its effects primarily through the inhibition of VMAT2. This inhibition is achieved by binding to the transporter in a manner that prevents the uptake of monoamines into synaptic vesicles . The binding interaction is highly specific, with the compound fitting into the binding site of VMAT2 in a way that blocks its function. This inhibition can lead to downstream effects on enzyme activity and gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis (2,3)-Dihydro Tetrabenazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that cis (2,3)-Dihydro Tetrabenazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of VMAT2, which may have lasting effects on cellular function and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of cis (2,3)-Dihydro Tetrabenazine vary with different dosages in animal models. At low doses, the compound can effectively reduce hyperkinetic movements without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects such as sedation and motor impairment . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
cis (2,3)-Dihydro Tetrabenazine is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites of cis (2,3)-Dihydro Tetrabenazine can also interact with various biomolecules, potentially influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, cis (2,3)-Dihydro Tetrabenazine is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in specific tissues, such as the brain, where it exerts its effects on neurotransmitter release . The distribution of cis (2,3)-Dihydro Tetrabenazine is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of cis (2,3)-Dihydro Tetrabenazine is primarily within synaptic vesicles, where it inhibits VMAT2 . This localization is critical for its function, as it allows the compound to directly interact with the transporter and prevent monoamine uptake. Additionally, post-translational modifications and targeting signals may direct cis (2,3)-Dihydro Tetrabenazine to specific cellular compartments, further influencing its activity and function .
Biologische Aktivität
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (commonly referred to as HTBZ) is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews the biological activity of HTBZ, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
Chemical Structure and Properties
HTBZ is characterized by its complex molecular structure:
- Molecular Formula : C19H29NO3
- Molecular Weight : 319.45 g/mol
- CAS Number : 924854-62-6
The compound features multiple chiral centers and a unique arrangement that contributes to its biological activity.
HTBZ primarily acts as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, HTBZ leads to a depletion of monoamines in the brain. This mechanism is particularly relevant in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.
Key Mechanisms:
- Inhibition of VMAT2 : Reduces the storage of neurotransmitters like dopamine in vesicles.
- Dopaminergic Modulation : Affects dopaminergic signaling pathways which are crucial in movement regulation.
Therapeutic Applications
HTBZ has shown promise in various therapeutic contexts:
- Treatment of Hyperkinetic Disorders : It is primarily used for managing conditions characterized by excessive movement.
- Potential Antipsychotic Properties : Due to its effects on dopamine levels, it may have applications in treating certain psychiatric disorders.
- Research into Neurodegenerative Diseases : Ongoing studies investigate its efficacy in diseases like Parkinson's and Alzheimer's.
Research Findings
Several studies have explored the biological activity and pharmacokinetics of HTBZ:
Pharmacokinetics
Research indicates that HTBZ has a favorable pharmacokinetic profile compared to its predecessor tetrabenazine. Key findings include:
Parameter | HTBZ | Tetrabenazine |
---|---|---|
Bioavailability | Higher | Lower |
Half-life | Longer | Shorter |
Variability in Dose | Lower | Higher |
Case Studies
- Efficacy in Huntington's Disease :
- A clinical trial demonstrated that patients treated with HTBZ experienced significant reductions in chorea (involuntary movements) compared to placebo groups.
- Side Effects Profile :
- Compared to tetrabenazine, HTBZ exhibited a lower incidence of side effects such as sedation and depression, making it a preferable option for long-term management.
Eigenschaften
IUPAC Name |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-BHYGNILZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924854-62-6 | |
Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.